molecular formula C12H13NO2 B14147014 3-{[(Furan-2-ylmethyl)amino]methyl}phenol CAS No. 827328-40-5

3-{[(Furan-2-ylmethyl)amino]methyl}phenol

Katalognummer: B14147014
CAS-Nummer: 827328-40-5
Molekulargewicht: 203.24 g/mol
InChI-Schlüssel: ZMNDFCYQZIPEKE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{[(Furan-2-ylmethyl)amino]methyl}phenol is an organic compound that features a phenol group substituted with a furan-2-ylmethylamino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(Furan-2-ylmethyl)amino]methyl}phenol typically involves the reaction of furan-2-ylmethylamine with a suitable phenolic compound. One common method involves the use of a phenolic compound with a leaving group, such as a halide, which reacts with furan-2-ylmethylamine under basic conditions to form the desired product. The reaction is usually carried out in a solvent like dichloromethane or ethanol, and the temperature is maintained at room temperature to slightly elevated temperatures to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography and crystallization can further improve the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-{[(Furan-2-ylmethyl)amino]methyl}phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-{[(Furan-2-ylmethyl)amino]methyl}phenol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-{[(Furan-2-ylmethyl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The furan-2-ylmethylamino group can also interact with biological molecules, potentially affecting cellular processes and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-{[(Furan-2-ylmethyl)amino]methyl}phenol is unique due to the presence of both a phenolic hydroxyl group and a furan-2-ylmethylamino group.

Eigenschaften

CAS-Nummer

827328-40-5

Molekularformel

C12H13NO2

Molekulargewicht

203.24 g/mol

IUPAC-Name

3-[(furan-2-ylmethylamino)methyl]phenol

InChI

InChI=1S/C12H13NO2/c14-11-4-1-3-10(7-11)8-13-9-12-5-2-6-15-12/h1-7,13-14H,8-9H2

InChI-Schlüssel

ZMNDFCYQZIPEKE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)O)CNCC2=CC=CO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.